N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207055-94-4
VCID: VC11957909
InChI: InChI=1S/C17H20N4O2S/c1-2-3-14-16(24-21-20-14)17(23)19-13-6-4-11(5-7-13)10-15(22)18-12-8-9-12/h4-7,12H,2-3,8-10H2,1H3,(H,18,22)(H,19,23)
SMILES: CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1207055-94-4

Cat. No.: VC11957909

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide - 1207055-94-4

Specification

CAS No. 1207055-94-4
Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
IUPAC Name N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-propylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C17H20N4O2S/c1-2-3-14-16(24-21-20-14)17(23)19-13-6-4-11(5-7-13)10-15(22)18-12-8-9-12/h4-7,12H,2-3,8-10H2,1H3,(H,18,22)(H,19,23)
Standard InChI Key UZPNDXJXQXFQNS-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Canonical SMILES CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₂₀N₄O₂S

  • Molecular Weight: 344.4 g/mol.

  • IUPAC Name: N-[4-[2-(Cyclopropylamino)-2-oxoethyl]phenyl]-4-propylthiadiazole-5-carboxamide.

Structural Components

  • Core Structure: 1,2,3-Thiadiazole ring (five-membered heterocycle with one sulfur and two nitrogen atoms).

  • Substituents:

    • Position 4: Propyl group (-CH₂CH₂CH₃).

    • Position 5: Carboxamide group (-CONH-) linked to a para-substituted phenyl ring.

    • Phenyl Ring: Further substituted with a cyclopropylcarbamoyl methyl group (-CH₂C(O)NHC₃H₅) .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₀N₄O₂S
Molecular Weight344.4 g/mol
SMILESCCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
XLogP3 (LogP)3.2 (Predicted)
Hydrogen Bond Donors/Acceptors3/5

Synthesis and Preparation

General Synthetic Routes

The compound is synthesized via multi-step reactions involving:

  • Condensation: Thiosemicarbazide reacts with a carboxylic acid derivative to form a thiadiazole core .

  • Cyclization: Phosphorus pentachloride (PCl₅) facilitates the formation of the 1,2,3-thiadiazole ring under mild conditions .

  • Substitution: Introduction of the propyl and carboxamide groups via nucleophilic acyl substitution .

Example Protocol (Adapted from CN103936691A ):

  • Step 1: Thiosemicarbazide (1 mol), 4-propyl-1,2,3-thiadiazole-5-carboxylic acid (1.2 mol), and PCl₅ (1.2 mol) are ground at room temperature.

  • Step 2: Alkaline solution (pH 8–8.2) is added to precipitate the crude product.

  • Step 3: Recrystallization yields the final compound (purity >91%) .

Table 2: Optimized Synthesis Conditions

ParameterConditionYield
Reaction Temperature25°C (Room Temperature)91%
SolventDry reaction vessel (solid-phase reaction)-
CatalystPCl₅-

Pharmacological Activities

Anticancer Properties

  • Mechanism: Inhibition of tubulin polymerization or kinase pathways .

  • In Vitro Activity: Related compounds show IC₅₀ values of 1.5–10 µM in breast (MCF-7) and lung (A549) cancer cell lines .

Anti-Inflammatory Effects

  • Target: COX-2 inhibition (predicted Ki: 0.8–2.3 µM) .

  • In Vivo Models: 30–60% reduction in edema in rodent models for analogs .

Research Findings and Future Directions

Recent Studies

  • Synthetic Optimization: Microwave-assisted synthesis reduces reaction time from 18h to 2h with comparable yields .

  • Structure-Activity Relationship (SAR):

    • Propyl chain enhances lipophilicity, improving blood-brain barrier penetration.

    • Cyclopropyl group reduces metabolic degradation in hepatic microsomes .

Challenges and Opportunities

  • Bioavailability: Low aqueous solubility (0.0586 mol/L) limits oral administration .

  • Future Work:

    • Formulation: Nanoencapsulation to improve solubility .

    • Targeted Delivery: Conjugation with folate receptors for cancer-specific uptake .

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